![molecular formula C22H21NO2 B5380827 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic chemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in tumor growth and viral replication. It may also interact with DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has biochemical and physiological effects, including antitumor and antiviral activity. It has also been shown to have fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol in lab experiments is its potential antitumor and antiviral activity, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the study of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol. One direction is to further investigate its mechanism of action and optimize its activity for use in drug development. Another direction is to study its fluorescent properties and potential applications in optoelectronic devices. Additionally, further research can be done to explore its potential applications in catalytic reactions.
Métodos De Síntesis
The synthesis of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol involves the reaction of 8-hydroxyquinoline with 4-(cyclopentyloxy)benzaldehyde in the presence of a base and a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the insertion of the vinyl group into the aryl halide bond. The resulting product is purified through column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied for its antitumor and antiviral properties. In organic chemistry, it has been used as a ligand in catalytic reactions. In materials science, it has been studied for its fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
Propiedades
IUPAC Name |
2-[(E)-2-(4-cyclopentyloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21-7-3-4-17-11-13-18(23-22(17)21)12-8-16-9-14-20(15-10-16)25-19-5-1-2-6-19/h3-4,7-15,19,24H,1-2,5-6H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRXNDHSOVNJM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
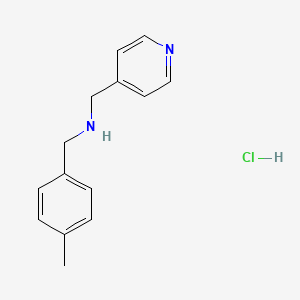
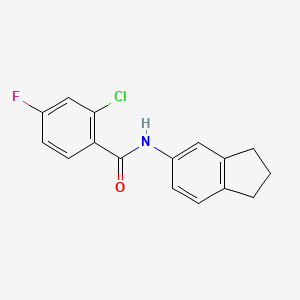
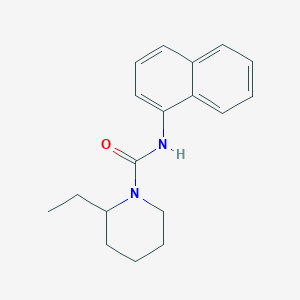
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
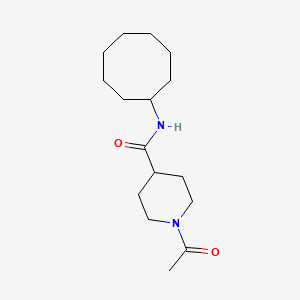
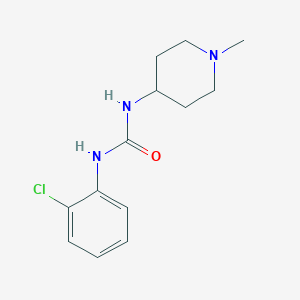
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
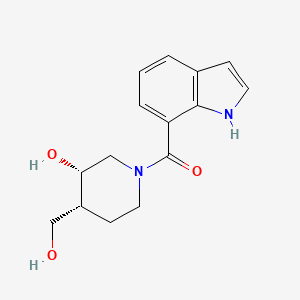
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
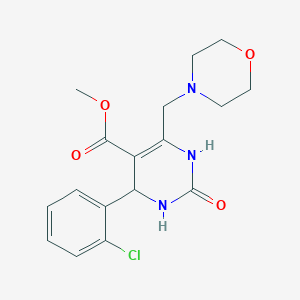
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)